2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide
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Description
2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H16ClFN4O3 and its molecular weight is 438.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Assessment
Researchers have developed methods for synthesizing novel acetamides, including those with a 1,2,4-oxadiazole cycle, showing diverse biological properties. This includes a set of 32 analogs bearing a 1,2,4-oxadiazole cycle, highlighting a synthetic approach for diverse functionalized triazolopyridine derivatives (Karpina et al., 2019).
Antimicrobial Properties
Acetamide derivatives with azinane and 1,3,4-oxadiazole cores have been synthesized and evaluated for antibacterial potentials. For instance, a compound with a 2-methylphenyl group showed significant growth inhibition against various bacterial strains (Iqbal et al., 2017).
Photovoltaic Efficiency and Ligand-Protein Interactions
Some bioactive benzothiazolinone acetamide analogs have been studied for their photochemical, thermochemical properties, and potential as photosensitizers in dye-sensitized solar cells. Their nonlinear optical activity and natural bond orbital analysis offer insights into various intramolecular interactions. Molecular docking studies have also been conducted to understand the binding interactions with specific proteins (Mary et al., 2020).
Antibacterial and Anti-enzymatic Potentials
N-substituted derivatives of acetamides have been synthesized and evaluated for their antibacterial and anti-enzymatic potential, with some showing considerable effectiveness against gram-negative bacterial strains (Nafeesa et al., 2017).
Spectroscopic Studies and Molecular Docking
The spectroscopic analysis and molecular docking studies of various compounds offer a deeper understanding of their potential interactions and properties. For example, the study of compounds like N-(2,6-Dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide contributes significantly to this field (Ding et al., 2006).
properties
IUPAC Name |
2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN4O3/c1-13-4-9-16(11-18(13)24)25-19(29)12-28-10-2-3-17(22(28)30)21-26-20(27-31-21)14-5-7-15(23)8-6-14/h2-11H,12H2,1H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBSBVJUWGCYPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide |
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